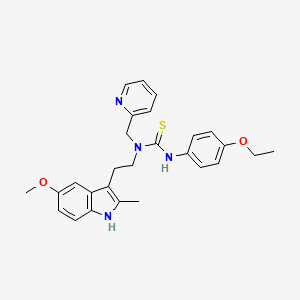

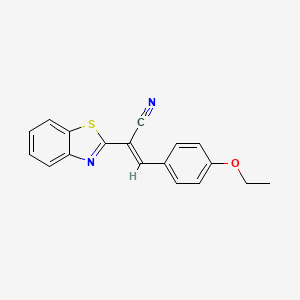

(Z)-N'-(1-(4-methoxyphenyl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-N'-(1-(4-methoxyphenyl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One notable application of carbohydrazide-pyrazole compounds is in the protection against corrosion. A study investigated the corrosion protection behavior of synthesized compounds similar to the one towards mild steel in acidic solutions. These inhibitors showed high efficiency in preventing corrosion, attributed to their adsorption and formation of protective layers on the metal surface. This application is crucial in industrial settings where metal preservation is essential (Paul et al., 2020).

Auxin Activities and Anticancer Potential

Compounds structurally related to (Z)-N'-(1-(4-methoxyphenyl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide have been synthesized and evaluated for their biological activities, including auxin activities and anticancer potential. While some showed low auxin activity, their synthesis and characterization open doors to further modifications and testing for potential biological applications (Yue et al., 2010).

Molecular Docking and Antidiabetic Studies

Molecular docking studies of compounds within this chemical family have shown potential as inhibitors against various biological targets. For instance, molecular docking studies have identified certain derivatives as potential anti-diabetic agents, providing a promising avenue for the development of new therapeutic agents (Karrouchi et al., 2021).

Synthesis and Characterization

The synthesis and characterization of new compounds containing the pyrazole moiety have been extensively studied. These compounds exhibit various promising properties, including potential anticancer activities, which are crucial for the development of new therapeutic agents. The detailed synthesis protocols and characterizations contribute significantly to the chemical knowledge base, facilitating the exploration of these compounds for further applications (Hassan et al., 2014).

Vibrational Spectroscopic Investigations and Computational Studies

Vibrational spectroscopic investigations, along with computational studies, have been conducted on similar compounds to understand their structural and electronic properties better. These studies provide insights into the stability, reactivity, and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Pillai et al., 2017).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-N'-(1-(4-methoxyphenyl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves the condensation of 4-methoxyphenylacetic acid hydrazide with 5-methyl-2-thiophenecarboxaldehyde followed by cyclization with 1H-pyrazole-5-carboxylic acid. The resulting product is then subjected to a Wittig reaction with (Z)-3-bromo-1-(4-methoxyphenyl)prop-2-en-1-one to form the final compound.", "Starting Materials": [ "4-methoxyphenylacetic acid hydrazide", "5-methyl-2-thiophenecarboxaldehyde", "1H-pyrazole-5-carboxylic acid", "(Z)-3-bromo-1-(4-methoxyphenyl)prop-2-en-1-one" ], "Reaction": [ "Step 1: Condensation of 4-methoxyphenylacetic acid hydrazide with 5-methyl-2-thiophenecarboxaldehyde in the presence of a suitable condensing agent such as EDCI or DCC to form the corresponding hydrazone intermediate.", "Step 2: Cyclization of the hydrazone intermediate with 1H-pyrazole-5-carboxylic acid in the presence of a suitable cyclization agent such as POCl3 or SOCl2 to form the pyrazole intermediate.", "Step 3: Wittig reaction of the pyrazole intermediate with (Z)-3-bromo-1-(4-methoxyphenyl)prop-2-en-1-one in the presence of a suitable base such as K2CO3 or NaH to form the final compound, (Z)-N'-(1-(4-methoxyphenyl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide." ] } | |

CAS-Nummer |

303106-47-0 |

Molekularformel |

C18H18N4O2S |

Molekulargewicht |

354.4 g/mol |

IUPAC-Name |

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C18H18N4O2S/c1-11-4-9-17(25-11)15-10-16(21-20-15)18(23)22-19-12(2)13-5-7-14(24-3)8-6-13/h4-10H,1-3H3,(H,20,21)(H,22,23)/b19-12+ |

InChI-Schlüssel |

QXZBFUYZCMVZNQ-XDHOZWIPSA-N |

Isomerische SMILES |

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)OC |

SMILES |

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=C(C=C3)OC |

Kanonische SMILES |

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=C(C=C3)OC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-methylbenzenesulfonamide](/img/structure/B2436344.png)

![2-[4-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2436346.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2436348.png)

![(2Z)-N-(4-chlorophenyl)-2-[(3,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2436349.png)

![N-(4-fluorobenzyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2436350.png)

![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2436355.png)

![5,6-Dimethyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2436357.png)